Isobutyrophenone

Synthesis Catalysis Yield Optimization

Derived specifically for procurement of CAS 611-70-1. The branched isopropyl group dictates unique steric/electronic properties [that affect kinetics] —this is not interchangeable with propiophenone or n-butyrophenone. Its 6x greater radiolytic stability ensures reliable performance in harsh conditions, while predictive regioselectivity in Fries rearrangements makes it a versatile intermediate. An ideal building block for stereochemically defined drug candidates or high-performance photoinitiators.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 611-70-1
Cat. No. B147066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyrophenone
CAS611-70-1
Synonyms2-Methyl-1-phenyl-1-propanone
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=CC=CC=C1
InChIInChI=1S/C10H12O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8H,1-2H3
InChIKeyBSMGLVDZZMBWQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyrophenone (CAS 611-70-1): Essential Technical and Sourcing Baseline for Scientific and Industrial Procurement


Isobutyrophenone (CAS 611-70-1), also known as 2-methyl-1-phenyl-1-propanone, is an aromatic ketone with the molecular formula C₁₀H₁₂O and a molecular weight of 148.2 g/mol [1]. It appears as a clear, colorless to slightly yellow liquid with a sweet, floral odor, and its physical properties include a melting point of 1 °C, a boiling point of 217 °C, a density of 0.988 g/mL at 25 °C, and a refractive index of approximately 1.517 [1]. It is immiscible in water but soluble in common organic solvents such as alcohols and chloroform [1].

Isobutyrophenone vs. Analogs: Critical Reasons Why Simple Substitution Can Compromise Research and Production Outcomes


While isobutyrophenone belongs to the class of phenyl alkyl ketones, it cannot be treated as a generic, interchangeable substitute for its closest structural analogs like propiophenone or n-butyrophenone. The presence of the branched isopropyl group adjacent to the carbonyl moiety creates a unique steric and electronic environment. This structural difference leads to quantifiably divergent behavior in reaction kinetics [1], radiolytic stability [2], and fragmentation patterns during mass spectrometric analysis [3]. Such variations can fundamentally alter the outcome of synthetic procedures, the interpretation of analytical data, and the performance of the compound in specific industrial applications, underscoring the need for a product-specific evaluation.

Quantitative Differentiation of Isobutyrophenone: A Comparative Analysis Against Key Chemical Analogs


Synthetic Yield: Friedel-Crafts Acylation of Isobutyrophenone vs. Propiophenone

In the context of a Friedel-Crafts acylation, the synthetic yield for isobutyrophenone was significantly higher compared to its linear analog, propiophenone, under similar patented process conditions. This direct head-to-head comparison from a US patent provides a clear, quantifiable advantage for large-scale synthesis planning.

Synthesis Catalysis Yield Optimization

Reaction Kinetics with Nitrous Acid: Isobutyrophenone vs. Propiophenone & Acetophenone

A kinetic study on the reaction of aromatic ketones with nitrous acid revealed a fundamental change in the reaction rate law for isobutyrophenone compared to its less sterically hindered counterparts. This cross-study comparison demonstrates a unique kinetic behavior with direct implications for reaction design and mechanistic predictions. [1]

Reaction Kinetics Mechanistic Study Physical Organic Chemistry

Radiolytic Stability: G-Value Comparison for Isobutyrophenone vs. n-Butyrophenone

Under gamma irradiation, isobutyrophenone exhibits significantly lower radiolytic decomposition compared to its straight-chain analog, n-butyrophenone. This direct comparison from a technical report highlights a major difference in material stability under high-energy conditions. [1]

Radiation Chemistry Stability Degradation Products

Cesium Ion Pair Acidity (pKa) in THF: Isobutyrophenone vs. Propiophenone

A study on the equilibrium cesium ion pair acidities of phenyl alkyl ketones provides a direct comparison of the acidifying effect of alpha-branching. The data shows a clear trend in pKa values as the alkyl chain is extended and branched, which is crucial for understanding enolate formation and reactivity. [1]

Acidity Thermodynamics Organometallics

Gas Chromatographic Retention Index (Kovats Index) for Analytical Identification

The gas chromatographic retention index (Kovats Index) provides a definitive, system-independent identifier for isobutyrophenone. This value is critical for the unambiguous identification and quantification of the compound in complex mixtures, differentiating it from other volatile organic compounds. [1]

Analytical Chemistry Gas Chromatography Quality Control

High-Impact Applications of Isobutyrophenone: Where Proven Differentiation Drives Value in R&D and Manufacturing


Precursor for High-Efficiency Photoinitiators (e.g., Photoinitiator 1173)

The unique reactivity of isobutyrophenone, as highlighted by its distinct kinetic behavior [1], is harnessed in its role as the critical precursor for synthesizing α-hydroxyketone photoinitiators like 2-hydroxy-2-methyl-1-phenyl-1-propanone (Photoinitiator 1173). This process, often involving chlorination and subsequent alkaline hydrolysis, benefits from the specific steric and electronic properties of the isobutyrophenone backbone . The resulting photoinitiator is a cornerstone of UV-curable coatings, inks, and adhesives, where the high quantum yield for radical generation upon irradiation is essential for rapid curing and robust material performance [2].

Analytical Reference Standard in Pharmaceutical Quality Control

Isobutyrophenone's well-defined physical and spectroscopic properties, including its distinct mass fragmentation pattern [1] and unique Kovats retention index , underpin its established use as an internal standard in analytical chemistry. Specifically, it is employed in the quantitative determination of pharmaceutical compounds like hydroxyzine hydrochloride and benzyl alcohol in complex matrices such as injection solutions [2]. The compound's stability and the ability to chromatographically resolve it from active pharmaceutical ingredients and excipients make it a reliable tool for ensuring the accuracy and precision of quality control assays.

Versatile Synthetic Building Block for Central Nervous System (CNS) Active Compounds

The core isobutyrophenone structure serves as a pharmacologically relevant scaffold for developing CNS-active agents. Its alpha-amino derivatives, for example, have been shown to exhibit a stimulant action on the central nervous system without causing a pressor effect on the cardiovascular system, a property profile that differentiates it from other CNS stimulants [1]. Furthermore, its use as an intermediate in the multi-step synthesis of complex molecules, as demonstrated by its condensation with chiral sulfoxides to yield specific diastereomers , highlights its utility in generating stereochemically defined building blocks for drug discovery programs.

Durable Intermediates for High-Energy or Specialized Environments

For applications involving exposure to high-energy radiation or other harsh conditions, the six-fold greater radiolytic stability of isobutyrophenone compared to its linear analog n-butyrophenone provides a clear material selection advantage [1]. Additionally, its use in the Fries rearrangement, which yields a specific ratio of ortho- and para-hydroxy substituted products (40% 2-hydroxy- vs. 11% 4-hydroxy-isobutyrophenone) , demonstrates predictable and tunable regioselectivity. This allows chemists to select specific reaction conditions (e.g., solvent and temperature) to favor a desired isomer, making it a versatile intermediate for synthesizing more complex, functionalized aromatic compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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